10-Fold Potency and 20-Fold Selectivity Advantage over Tamoxifen in ER+ Breast Cancer
Neo-tanshinlactone demonstrated 10-fold greater potency and 20-fold greater selectivity compared to tamoxifen citrate in ER+ human breast cancer cell lines [1]. The compound was active against MCF-7 (ER+) and ZR-75-1 (ER+) with ED50 values of 0.6 μg/mL and 0.3 μg/mL respectively, while remaining inactive against ER− MDA-MB-231 and HS 587-T cell lines with ED50 >10 μg/mL [2].
| Evidence Dimension | Potency (fold difference) and Selectivity (fold difference) |
|---|---|
| Target Compound Data | Potency: 10-fold higher; Selectivity: 20-fold higher; ED50: 0.6 μg/mL (MCF-7), 0.3 μg/mL (ZR-75-1) |
| Comparator Or Baseline | Tamoxifen citrate: baseline potency; ED50 values not explicitly stated for comparator |
| Quantified Difference | 10-fold more potent; 20-fold more selective |
| Conditions | In vitro cell viability assay against MCF-7 and ZR-75-1 ER+ breast cancer cell lines; ER− MDA-MB-231 and HS 587-T as selectivity controls |
Why This Matters
Quantified superiority in both potency and selectivity provides a clear procurement rationale for studies requiring enhanced anti-ER+ breast cancer efficacy with reduced off-target activity.
- [1] Wang X, Bastow KF, Sun CM, Lin YL, Yu HJ, Don MJ, Wu TS, Nakamura S, Lee KH. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza. J Med Chem. 2004;47(23):5816-5819. doi:10.1021/jm040112r View Source
- [2] Lee KH, Wang X, Bastow KF. Neo-tanshinlactone and analogs as potent and selective anti-breast cancer agents. US Patent 7,795,299 B2. September 14, 2010. View Source
